s-Benzyl-n-acetylcysteine
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Overview
Description
S-Benzyl-N-acetylcysteine: is a chemical compound that belongs to the class of N-acetylcysteine derivatives. It is characterized by the presence of a benzyl group attached to the sulfur atom of the cysteine moiety, which is further acetylated at the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Benzyl-N-acetylcysteine typically involves the reaction of N-acetylcysteine with benzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of N-acetylcysteine attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of This compound involves large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and purity, often involving continuous flow systems and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
S-Benzyl-N-acetylcysteine: undergoes various types of chemical reactions, including:
Oxidation: : The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: : The compound can be reduced to form the corresponding thiol or thiolate anion.
Substitution: : The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: : Nucleophiles such as sodium methoxide (NaOCH₃) and aprotic solvents are employed.
Major Products Formed
Oxidation: : Disulfides, sulfonic acids.
Reduction: : Thiols, thiolate anions.
Substitution: : Various benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
S-Benzyl-N-acetylcysteine: has a wide range of applications in scientific research:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound is utilized in studies related to glutathione metabolism and detoxification pathways.
Medicine: : It has potential therapeutic applications due to its antioxidant properties and ability to modulate glutathione levels.
Industry: : It is employed in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which S-Benzyl-N-acetylcysteine exerts its effects involves its interaction with glutathione and other cellular components. The compound can enhance glutathione levels, which play a crucial role in detoxification and antioxidant defense mechanisms. The molecular targets and pathways involved include glutathione S-transferase enzymes and various cellular redox processes.
Comparison with Similar Compounds
S-Benzyl-N-acetylcysteine: is similar to other N-acetylcysteine derivatives such as S-phenyl-N-acetylcysteine and S-allyl-N-acetylcysteine . its unique benzyl group confers distinct chemical and biological properties, making it particularly useful in specific applications.
Similar Compounds
S-phenyl-N-acetylcysteine
S-allyl-N-acetylcysteine
S-methyl-N-acetylcysteine
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Properties
IUPAC Name |
methyl 2-acetamido-3-benzylsulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-10(15)14-12(13(16)17-2)9-18-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NELLUUAGFXJBKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC1=CC=CC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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